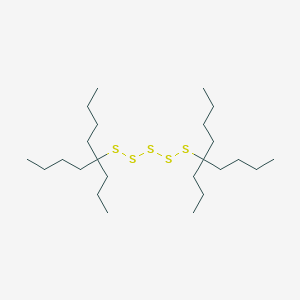
Di(tert-dodecyl)pentasulphide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(tert-dodecyl)pentasulphide is an organosulfur compound with the molecular formula C24H50S5 and a molecular weight of 498.9788 . It is known for its unique chemical properties and is used in various industrial applications, particularly as an additive in lubricants due to its excellent anti-wear properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Di(tert-dodecyl)pentasulphide can be synthesized by reacting tert-dodecyl mercaptan with sulfur. This reaction typically involves heating the reactants at high temperatures to facilitate the formation of the polysulfide bonds . The presence of a catalyst, such as polyethoxylated tert-dodecyl mercaptan with sodium hydroxide, can enhance the reaction efficiency .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Di(tert-dodecyl)pentasulphide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides, which are effective radical-trapping antioxidants.
Reduction: The compound can be reduced to form lower polysulfides or thiols.
Substitution: It can participate in substitution reactions where the sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various polysulfides, thiols, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Di(tert-dodecyl)pentasulphide has several scientific research applications:
Mechanism of Action
The mechanism by which di(tert-dodecyl)pentasulphide exerts its effects involves the formation of stabilized perthiyl radicals upon homolytic substitution. These radicals are highly reactive and can effectively trap other radicals, thereby providing antioxidant protection . The persistence of these radicals at elevated temperatures further enhances the compound’s effectiveness as an antioxidant .
Comparison with Similar Compounds
Similar Compounds
- Di(tert-dodecyl)trisulfide
- Di(tert-dodecyl)tetrasulfide
- Di(tert-dodecyl)disulfide
Uniqueness
Di(tert-dodecyl)pentasulphide is unique among its counterparts due to its higher sulfur content, which imparts superior antioxidant and anti-wear properties. The presence of five sulfur atoms in the molecule allows for more extensive radical trapping and stabilization compared to trisulfides and disulfides .
Properties
Molecular Formula |
C24H50S5 |
|---|---|
Molecular Weight |
499.0 g/mol |
IUPAC Name |
5-propyl-5-(5-propylnonan-5-ylpentasulfanyl)nonane |
InChI |
InChI=1S/C24H50S5/c1-7-13-19-23(17-11-5,20-14-8-2)25-27-29-28-26-24(18-12-6,21-15-9-3)22-16-10-4/h7-22H2,1-6H3 |
InChI Key |
SHSKNPMXKAPZKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC)(CCCC)SSSSSC(CCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















